[1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperidin-3-yl]methanol
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Overview
Description
[1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperidin-3-yl]methanol is a complex organic compound that features a piperidine ring substituted with a methanol group and a dimethoxy-nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperidin-3-yl]methanol typically involves multi-step organic reactions. One common route starts with the nitration of 4,5-dimethoxybenzyl alcohol to introduce the nitro group. This is followed by a reductive amination reaction with piperidine to form the piperidine ring. The final step involves the reduction of the nitro group to form the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Formation of 4,5-dimethoxy-2-nitrobenzaldehyde or 4,5-dimethoxy-2-nitrobenzoic acid.
Reduction: Formation of 4,5-dimethoxy-2-aminobenzyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, [1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional groups.
Medicine
Potential medicinal applications include its use as a precursor for drug development. Its structural features suggest it could be modified to produce compounds with pharmacological activity, such as analgesics or anti-inflammatory agents.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperidin-3-yl]methanol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring may interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethoxy-2-nitrobenzyl alcohol
- 4,5-Dimethoxy-2-aminobenzyl alcohol
- Piperidin-3-ylmethanol
Uniqueness
Compared to similar compounds, [1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperidin-3-yl]methanol is unique due to the combination of its functional groups. The presence of both a nitrophenyl and a piperidine moiety allows for a broader range of chemical reactions and potential applications. This makes it a versatile compound in both research and industrial contexts.
Properties
IUPAC Name |
[1-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-21-14-6-12(13(17(19)20)7-15(14)22-2)9-16-5-3-4-11(8-16)10-18/h6-7,11,18H,3-5,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAHNPQKPDNOEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCCC(C2)CO)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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